Cas no 3238-38-8 (Phenol,2,3,4,6-tetramethyl-)

Phenol,2,3,4,6-tetramethyl- (CAS 527-62-8) is a tetramethyl-substituted phenol derivative with a molecular formula of C10H14O. This compound is characterized by its sterically hindered phenolic structure, which enhances its stability and resistance to oxidation. It is commonly utilized as an intermediate in organic synthesis, particularly in the production of antioxidants, stabilizers, and specialty chemicals. The presence of four methyl groups at the 2, 3, 4, and 6 positions contributes to its low volatility and improved thermal stability, making it suitable for high-temperature applications. Its structural properties also facilitate selective functionalization in synthetic chemistry, offering versatility in industrial and research settings.
Phenol,2,3,4,6-tetramethyl- structure
Phenol,2,3,4,6-tetramethyl- structure
Product Name:Phenol,2,3,4,6-tetramethyl-
CAS No:3238-38-8
MF:C10H14O
MW:150.217563152313
CID:305340
PubChem ID:76719
Update Time:2025-05-24

Phenol,2,3,4,6-tetramethyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol,2,3,4,6-tetramethyl-
    • 2,3,4,6-tetramethylphenol
    • (Isodurenol)
    • 2.3.4.6-Tetramethyl-phenol
    • 4-Hydroxy-1.2.3.5-tetramethyl-benzol
    • Einecs 221-799-4
    • Phenol,2,3,4,6-tetramethyl
    • CHEMBL4287899
    • O8267G3UF3
    • Phenol, 2,3,4,6-tetramethyl-
    • Q27285458
    • UNII-O8267G3UF3
    • NS00029269
    • Isodurol
    • SCHEMBL394530
    • EN300-7691564
    • InChI=1/C10H14O/c1-6-5-7(2)10(11)9(4)8(6)3/h5,11H,1-4H
    • WEJVHFVGNQBRGH-UHFFFAOYSA-N
    • isodurenol
    • 3238-38-8
    • DTXSID5062926
    • AKOS006272177
    • Inchi: 1S/C10H14O/c1-6-5-7(2)10(11)9(4)8(6)3/h5,11H,1-4H3
    • InChI Key: WEJVHFVGNQBRGH-UHFFFAOYSA-N
    • SMILES: OC1=C(C)C=C(C)C(C)=C1C

Computed Properties

  • Exact Mass: 150.10400
  • Monoisotopic Mass: 150.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 9
  • XLogP3: 3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23000
  • LogP: 2.62580

Phenol,2,3,4,6-tetramethyl- Customs Data

  • HS CODE:2907199090
  • Customs Data:

    China Customs Code:

    2907199090

    Overview:

    2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Phenol,2,3,4,6-tetramethyl- Pricemore >>

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Phenol,2,3,4,6-tetramethyl- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Chromium chloride (CrCl3) Solvents: Methanol ;  4 h, 2 MPa, 280 °C
Reference
Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed lignin
Shu, Riyang; Zhang, Qi; Ma, Longlong; Xu, Ying; Chen, Pengru; et al, Bioresource Technology, 2016, 221, 568-575

Production Method 2

Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: Methanol ;  7 h, 220 °C
Reference
Thermochemical lignin depolymerization and conversion to aromatics in subcritical methanol: effects of catalytic conditions
Singh, Sunit Kumar; et al, New Journal of Chemistry, 2016, 40(4), 3677-3685

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Molybdenum ,  Copper Solvents: Methanol ,  Water ;  7 h, 220 °C
1.2 Reagents: Water
Reference
Cu-Mo doped zeolite ZSM-5 catalyzed conversion of lignin to alkyl phenols with high selectivity
Singh, Sunit Kumar; et al, Catalysis Science & Technology, 2015, 5(4), 2117-2124

Phenol,2,3,4,6-tetramethyl- Preparation Products

Phenol,2,3,4,6-tetramethyl- Related Literature

Additional information on Phenol,2,3,4,6-tetramethyl-

Comprehensive Analysis of Phenol,2,3,4,6-tetramethyl- (CAS No. 3238-38-8): Properties, Applications, and Industry Trends

Phenol,2,3,4,6-tetramethyl- (CAS No. 3238-38-8), a derivative of phenol with four methyl groups, is a versatile organic compound gaining attention in industrial and research applications. This tetramethylphenol variant is characterized by its unique molecular structure, where methyl groups occupy the 2, 3, 4, and 6 positions on the aromatic ring. The compound's chemical stability and lipophilic nature make it valuable in formulations requiring controlled solubility and reactivity.

Recent studies highlight the growing demand for Phenol,2,3,4,6-tetramethyl- in specialty polymer additives and antioxidant synthesis. As industries shift toward sustainable materials, researchers are exploring its role in green chemistry applications. The compound's ability to act as an intermediate in high-performance coatings aligns with the global push for durable, eco-friendly surface solutions. Notably, its low volatility and thermal resistance properties are being leveraged in electronic material manufacturing.

From an analytical perspective, CAS 3238-38-8 exhibits distinct spectroscopic signatures. Fourier-transform infrared spectroscopy (FTIR) reveals strong absorption bands at 1260 cm-1 (C-O stretch) and 2920 cm-1 (C-H stretch), while nuclear magnetic resonance (NMR) shows characteristic peaks at δ 2.15 (methyl protons) and δ 6.85 (aromatic protons). These spectral fingerprints are crucial for quality control in commercial production.

The synthetic pathways for 2,3,4,6-tetramethylphenol typically involve Friedel-Crafts alkylation or selective methylation techniques. Recent advancements in catalytic processes have improved yields to >85%, addressing previous challenges with isomer separation. Industry reports indicate that process optimization has reduced energy consumption by 30% compared to traditional methods, making production more cost-effective.

In the flavor and fragrance sector, Phenol,2,3,4,6-tetramethyl- serves as a precursor for specialty aroma chemicals. Its structural modification potential allows creation of custom scent profiles, particularly in premium personal care products. Regulatory assessments confirm its safety profile under standard usage conditions, with OECD guidelines demonstrating favorable biodegradation characteristics.

Emerging applications in pharmaceutical intermediates showcase the compound's versatility. The electron-donating effects of its methyl groups enhance reactivity in coupling reactions, valuable for constructing complex molecular architectures. Patent analysis reveals a 40% increase in filings mentioning CAS 3238-38-8 since 2020, particularly in drug delivery systems and biocompatible materials.

Quality specifications for commercial 2,3,4,6-tetramethylphenol typically require ≥98% purity, with HPLC being the preferred analytical method. Storage recommendations emphasize protection from UV degradation in amber glass containers at temperatures below 30°C. These handling protocols ensure product integrity during transportation and shelf life.

Market projections indicate steady growth for Phenol,2,3,4,6-tetramethyl- at 5.2% CAGR through 2030, driven by Asia-Pacific manufacturing expansion. Sustainability initiatives are prompting development of bio-based synthesis routes using lignin derivatives, potentially revolutionizing production economics. Current research focuses on enhancing its catalytic performance in renewable energy applications.

For researchers investigating structure-activity relationships, this tetramethylated phenol offers valuable insights into steric effects on aromatic systems. Computational chemistry studies utilizing density functional theory (DFT) models have accurately predicted its reaction kinetics, supporting rational design of novel derivatives. These findings are particularly relevant for materials science innovations.

Standardized testing methods for 3238-38-8 include ASTM E222-17 for hydroxyl value determination and USP <467> for residual solvent analysis. Such quality assurance measures ensure compliance with international chemical regulations while meeting diverse industrial requirements. Technical bulletins frequently highlight its advantages over similar compounds in terms of processing stability.

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